

# Spectroscopic Characterization of Ethyl Octyl Sulfide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ethyl octyl sulfide

CAS No.: 3698-94-0

Cat. No.: B1615271

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This technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl octyl sulfide** (also known as 3-thiaundecane), a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation grounded in established chemical principles. The aim is to provide a practical and authoritative resource for the identification, characterization, and quality control of this compound.

## Introduction to Ethyl Octyl Sulfide and its Spectroscopic Fingerprint

**Ethyl octyl sulfide** (C<sub>10</sub>H<sub>22</sub>S) is a dialkyl sulfide with a linear octyl chain and an ethyl group attached to a central sulfur atom.<sup>[1]</sup> Its molecular structure dictates a unique spectroscopic fingerprint that is invaluable for its unambiguous identification and for studying its chemical behavior. Understanding this fingerprint is crucial in various applications, from synthetic chemistry to materials science. This guide will dissect the key features of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectra.

The structural formula of **ethyl octyl sulfide** is:  $\text{CH}_3\text{CH}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

This structure gives rise to distinct signals in each spectroscopic technique, which will be explored in the subsequent sections.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **ethyl octyl sulfide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a wealth of information about its carbon-hydrogen framework.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **ethyl octyl sulfide** is characterized by signals corresponding to the different proton environments in the ethyl and octyl chains. The electronegativity of the sulfur atom influences the chemical shifts of the adjacent methylene groups, causing them to appear further downfield compared to the other alkyl protons.

Experimental Protocol:  $^1\text{H}$  NMR Spectroscopy A standard protocol for acquiring the  $^1\text{H}$  NMR spectrum of **ethyl octyl sulfide** would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl octyl sulfide** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., a 400 MHz instrument).
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): A range of approximately 12-15 ppm centered around 5-6 ppm.

- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

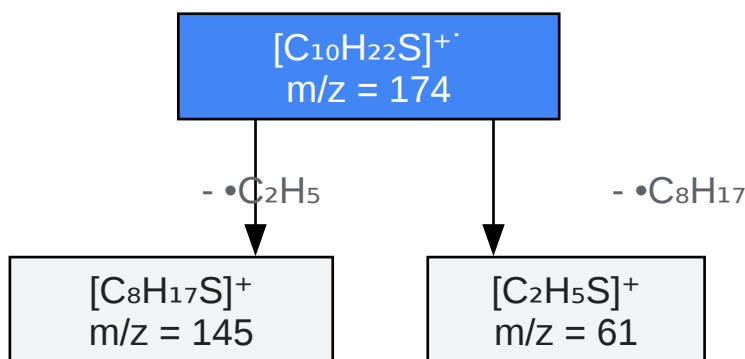
Data Interpretation:

The expected  $^1\text{H}$  NMR signals for **ethyl octyl sulfide** are summarized in the table below. The chemical shifts are influenced by the sulfur atom, which deshields the adjacent protons.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
$\text{CH}_3$ (octyl)	~0.88	Triplet	3H	~6.8
$(\text{CH}_2)_5$	~1.2-1.4	Multiplet	10H	-
$\text{CH}_2$ (adjacent to $(\text{CH}_2)_5$ )	~1.55	Quintet	2H	~7.4
$\text{SCH}_2$ (octyl)	~2.48	Triplet	2H	~7.4
$\text{SCH}_2$ (ethyl)	~2.48	Quartet	2H	~7.4
$\text{CH}_3$ (ethyl)	~1.23	Triplet	3H	~7.4

Note: The signals for the two  $\text{SCH}_2$  groups may overlap.

Logical Workflow for  $^1\text{H}$  NMR Analysis



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Caption: Key fragmentation pathways for **ethyl octyl sulfide** in EI-MS.

## Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted fingerprint for the characterization of **ethyl octyl sulfide**. The combination of  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry allows for unambiguous structural confirmation and purity assessment. By understanding the principles behind the observed spectral features, researchers can confidently identify and utilize this compound in their work. The provided protocols and interpretations serve as a valuable reference for routine analysis and for troubleshooting unexpected results.

## References

- PubChem. (n.d.). **Ethyl octyl sulfide**. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- NIST. (n.d.). Ethyl n-octyl sulfide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [[Link](#)]

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## Sources

- 1. Ethyl n-octyl sulfide [[webbook.nist.gov](http://webbook.nist.gov)]
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